molecular formula C22H20N2O5S B3534329 methyl 2-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate

methyl 2-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No. B3534329
M. Wt: 424.5 g/mol
InChI Key: XUXSTEQSDWZDFK-UHFFFAOYSA-N
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Description

Methyl 2-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate, commonly known as MSAB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

MSAB has been found to have potential applications in various fields of scientific research. One of its primary applications is in the study of cancer biology. Studies have shown that MSAB can inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for the survival of cancer cells. MSAB has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of MSAB involves the inhibition of certain enzymes that are involved in various cellular processes. Specifically, MSAB inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting the activity of HDACs, MSAB can alter the expression of various genes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
MSAB has been found to have several biochemical and physiological effects. Studies have shown that MSAB can induce cell cycle arrest and apoptosis in cancer cells. MSAB has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, MSAB has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MSAB in lab experiments is its specificity towards HDACs. MSAB has been found to selectively inhibit certain HDAC isoforms, making it a valuable tool for studying the role of HDACs in various cellular processes. However, one limitation of MSAB is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of MSAB. One potential direction is the development of MSAB-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the precise mechanisms by which MSAB exerts its effects on cellular processes. Finally, the development of more efficient synthesis methods for MSAB could make it more accessible for use in various scientific research applications.
Conclusion:
In conclusion, MSAB is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. Its specificity towards HDACs and its anti-inflammatory and neuroprotective effects make it a valuable tool for studying cellular processes and developing new therapeutics. Further research is needed to fully understand the mechanisms of action of MSAB and its potential applications in various fields.

properties

IUPAC Name

methyl 2-[[2-[benzenesulfonyl(methyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-24(30(27,28)16-10-4-3-5-11-16)20-15-9-7-13-18(20)21(25)23-19-14-8-6-12-17(19)22(26)29-2/h3-15H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXSTEQSDWZDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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